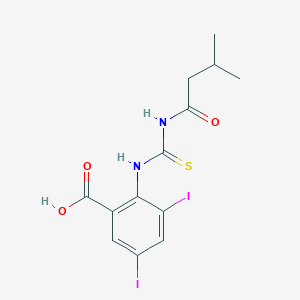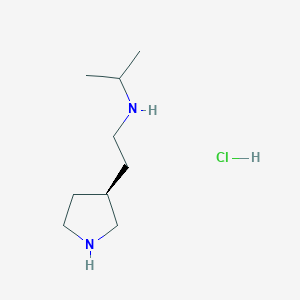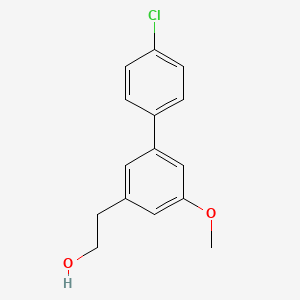
Biphenyl, 4'-chloro-3-(2-hydroxyethyl)-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a chloro group at the 4’ position, a hydroxyethyl group at the 3 position, and a methoxy group at the 5 position on the biphenyl structure. Biphenyl compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
In an industrial setting, the production of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4’-Chloro-3-(2-oxoethyl)-5-methoxybiphenyl.
Reduction: Formation of 3-(2-hydroxyethyl)-5-methoxybiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Mécanisme D'action
The mechanism of action of 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl
- 4’-Chloro-3-(2-hydroxyethyl)-5-methylbiphenyl
- 4’-Chloro-3-(2-hydroxyethyl)-5-ethoxybiphenyl
Uniqueness
4’-Chloro-3-(2-hydroxyethyl)-5-methoxybiphenyl is unique due to the presence of the methoxy group at the 5 position, which can influence its chemical reactivity and biological activity. The combination of the chloro, hydroxyethyl, and methoxy groups provides a distinct set of properties that can be leveraged in various applications .
Propriétés
Numéro CAS |
61888-67-3 |
|---|---|
Formule moléculaire |
C15H15ClO2 |
Poids moléculaire |
262.73 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-5-methoxyphenyl]ethanol |
InChI |
InChI=1S/C15H15ClO2/c1-18-15-9-11(6-7-17)8-13(10-15)12-2-4-14(16)5-3-12/h2-5,8-10,17H,6-7H2,1H3 |
Clé InChI |
ZJURXWFDOGPTFH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


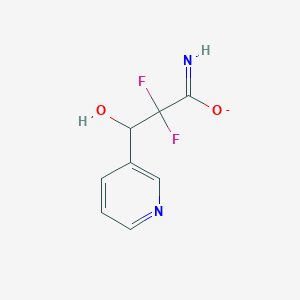
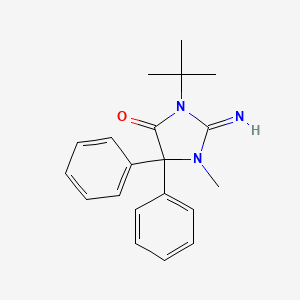
![Benzo[c]-1,5-naphthyridine, 5-oxide](/img/structure/B13948608.png)

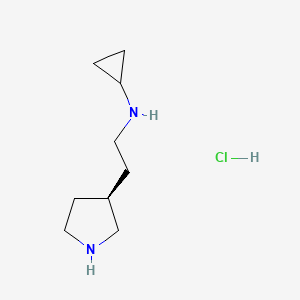
![3-(5-{4-Chloro-phenyl}-[1,3,4]oxadiazole-2-yl)-2,6-difluoro-pyridine](/img/structure/B13948631.png)
![(1-phenyl-1H-benzo[d]imidazol-2-yl)methanamine oxalate](/img/structure/B13948636.png)
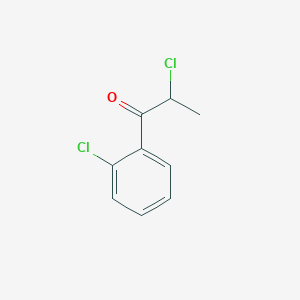
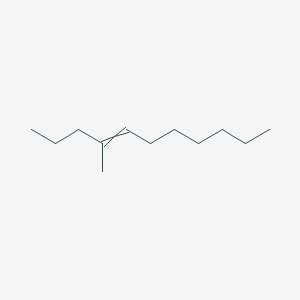

![2-Bromo-1-[4-(tert-butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B13948675.png)

